![molecular formula C13H20ClFN2O2S B7512538 N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride, also known as MP-10, is a potent and selective dopamine transporter (DAT) blocker. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride involves its ability to block the reuptake of dopamine by DAT. DAT is a protein that transports dopamine from the synaptic cleft back into the presynaptic neuron. By blocking DAT, N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling.
Biochemical and Physiological Effects:
N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride has been shown to have a number of biochemical and physiological effects. It increases dopamine levels in the brain, which can improve motor function, attention, and mood. It has also been shown to increase the release of norepinephrine and serotonin, which can have additional effects on mood and behavior.
Advantages and Limitations for Lab Experiments
One advantage of N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride is its high selectivity for DAT, which makes it a useful tool for studying the role of dopamine in neurological disorders. However, one limitation is that it is a synthetic compound, which can limit its use in certain research applications.
Future Directions
There are several future directions for research on N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride. One area of research is the development of new compounds that are more selective for DAT and have fewer side effects. Another area of research is the use of N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride in combination with other drugs to treat neurological disorders. Additionally, further research is needed to understand the long-term effects of N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride on the brain and behavior.
Synthesis Methods
The synthesis of N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 3-fluorobenzyl cyanide and 1-methylsulfonylpiperidin-4-amine. The reaction involves the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product, N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride. The synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase dopamine levels in the brain by blocking the reuptake of dopamine by DAT. This leads to an increase in dopamine signaling, which can improve motor function, attention, and mood.
properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S.ClH/c1-19(17,18)16-7-5-13(6-8-16)15-10-11-3-2-4-12(14)9-11;/h2-4,9,13,15H,5-8,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCSBJJUYHSZSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NCC2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.